N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

Description

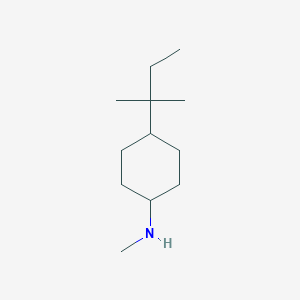

N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a methyl group on the amine nitrogen and a bulky 2-methylbutan-2-yl (tert-pentyl) substituent at the C4 position of the cyclohexane ring. The compound’s structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-5-12(2,3)10-6-8-11(13-4)9-7-10/h10-11,13H,5-9H2,1-4H3 |

InChI Key |

PFHWQNJQXCYMJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Secondary amines, alcohols

Substitution: Various substituted amines and derivatives

Scientific Research Applications

N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

The substituent at the C4 position significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison

Key Observations:

- Steric Effects : The 2-methylbutan-2-yl group in the target compound introduces greater steric hindrance compared to isopropyl or piperazine substituents. This may reduce reactivity in nucleophilic reactions but improve binding specificity in biological targets .

- Synthetic Utility : Analogs like N-methyl-4-(propan-2-yl)cyclohexan-1-amine are widely patented (104 patents), suggesting industrial relevance in drug discovery .

Pharmacological and Industrial Relevance

- N-methyl-4-(propan-2-yl)cyclohexan-1-amine Hydrochloride : Listed in building block catalogs (e.g., CymitQuimica), this analog is a precursor for bioactive molecules. Its hydrochloride salt form improves stability for storage and transport .

- Piperazine-Substituted Analogs : Compounds like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (MS: m/z 198 [M+H]⁺) are intermediates in antitumor agents, highlighting the role of polar substituents in modulating solubility for therapeutic use .

- Bicyclic Derivatives : N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine (MW: 291.51 Da) demonstrates how fused ring systems can enhance rigidity and receptor binding .

Biological Activity

N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine, also known as a cyclohexylamine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methyl group and a branched alkyl chain. Its structure can be represented as follows:

This configuration suggests potential interactions with various biological targets due to its hydrophobic nature and the presence of an amine functional group.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

2. Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study assessed its impact on the proliferation of various tumor cells, revealing IC50 values (concentration required to inhibit cell growth by 50%) as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Modulation of Signaling Pathways : Preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial conducted on patients with skin infections evaluated the efficacy of this compound as an adjunct therapy alongside standard antibiotics. Results indicated a significant reduction in infection duration compared to controls, supporting its use as a complementary agent in antibiotic therapy.

Case Study 2: Anticancer Potential

In a laboratory setting, the compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable effects observed in MCF-7 cells. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.